D-Iditol is a six-carbon sugar alcohol (polyol) and a stereoisomer of the widely available D-sorbitol (CAS 50-70-4) [1]. While it shares the same C6H14O6 molecular formula as its bulk-commodity counterparts, D-Iditol is distinguished by its specific 2R, 3S, 4S, 5R hydroxyl configuration . In industrial and advanced research procurement, this precise stereochemistry makes D-Iditol a highly sought-after precursor for synthesizing symmetrical dianhydrohexitols (such as isoidide) and rare ketoses, as well as serving as a tunable phase-change material for low-temperature thermal energy storage [REFS-1, REFS-2].
Substituting D-Iditol with cheaper epimers like D-sorbitol or D-mannitol fundamentally alters downstream product architecture and reactivity[1]. When subjected to double dehydration, D-sorbitol yields isosorbide, a molecule with asymmetrical endo/exo hydroxyl groups that cause uneven reactivity and chain termination during step-growth polymerization [2]. D-mannitol yields isomannide, which possesses two sterically hindered endo hydroxyls, resulting in poor polymerization kinetics [1]. D-Iditol is the only epimer in this class that dehydrates to form isoidide—a symmetrical monomer with two highly reactive exo hydroxyl groups [1]. This structural advantage is non-negotiable for polymer chemists requiring equal reactivity to achieve high-molecular-weight, linear polycarbonates and polyurethanes [2].
During the synthesis of biobased polymers, the stereochemistry of the dianhydrohexitol monomer dictates polymerization efficiency. D-Iditol undergoes double dehydration to form isoidide, which features two highly reactive exo-hydroxyl groups. In contrast, D-sorbitol dehydrates to isosorbide, which contains one exo- and one sterically hindered endo-hydroxyl group [1]. This regiochemical symmetry in isoidide ensures equal reactivity during transesterification, preventing the molecular weight limitations associated with isosorbide [1].
| Evidence Dimension | Hydroxyl configuration and reactivity of dehydration products |
| Target Compound Data | D-Iditol yields isoidide (symmetrical exo/exo hydroxyls) |
| Comparator Or Baseline | D-Sorbitol yields isosorbide (asymmetrical endo/exo hydroxyls) |
| Quantified Difference | Isoidide provides 100% exo-hydroxyl availability, eliminating the regiochemical reactivity disparity inherent to isosorbide. |
| Conditions | Acid-catalyzed double dehydration followed by step-growth polymerization (e.g., transesterification). |
Procurement of D-Iditol is essential for synthesizing isoidide, which ensures equal hydroxyl reactivity and prevents the asymmetrical chain growth that limits the molecular weight of isosorbide-based polymers.
For thermal energy storage applications, the melting point of the phase-change material (PCM) defines its operational window. D-Iditol exhibits a melting point of 74–78 °C, whereas its epimer D-sorbitol melts at approximately 95 °C, and D-mannitol exceeds 160 °C [1]. This significantly lower enthalpy of fusion and melting threshold allows D-Iditol to function effectively in low-grade heat recovery systems where bulk sugar alcohols fail to undergo a phase transition [1].
| Evidence Dimension | Melting point (Tm) for latent heat storage |
| Target Compound Data | 74–78 °C |
| Comparator Or Baseline | D-Sorbitol (~95 °C) and D-Mannitol (>160 °C) |
| Quantified Difference | D-Iditol melts approximately 17–21 °C lower than D-sorbitol and over 80 °C lower than D-mannitol. |
| Conditions | Solid-liquid phase transition measured via differential scanning calorimetry (DSC) at ambient pressure. |
The significantly lower melting point makes D-Iditol the required choice for low-temperature seasonal heat storage applications where higher-melting polyols fail to absorb latent heat.
In biocatalytic workflows, alditol-2-dehydrogenases exhibit strict partial stereoselectivity based on the C2-C3 configuration of the substrate. D-Iditol (2R, 3S, 4S, 5R) is specifically oxidized to the rare ketose D-sorbose [1]. Under identical conditions, L-glucitol yields L-fructose, and D-mannitol remains entirely unreacted [1]. This absolute divergence in product identity makes D-Iditol an irreplaceable substrate for the targeted chemoenzymatic synthesis of specific rare sugars [1].
| Evidence Dimension | Enzymatic oxidation product |
| Target Compound Data | D-Iditol yields D-sorbose |
| Comparator Or Baseline | L-glucitol yields L-fructose; D-mannitol remains unreacted |
| Quantified Difference | Complete divergence in product identity based on the specific 2R, 3S, 4S, 5R stereochemistry of D-Iditol. |
| Conditions | Oxidation catalyzed by alditol-2-dehydrogenase (e.g., G2DH) in cell-free expression systems. |
Buyers must select D-Iditol over other hexitols when the specific chemoenzymatic synthesis of D-sorbose is required, as the enzyme's partial stereoselectivity strictly dictates the ketose output.
D-Iditol is the direct precursor for isoidide, a symmetrical exo/exo dianhydrohexitol. This application is critical for polymer scientists developing high-Tg, linear polycarbonates, polyurethanes, and polyesters where the asymmetrical reactivity of isosorbide (derived from D-sorbitol) leads to inferior mechanical properties and lower molecular weights [1].
Due to its specific melting range of 74–78 °C, D-Iditol is utilized in thermal energy storage systems designed for low-grade heat recovery. It serves as a superior alternative to D-sorbitol in environments where the thermal threshold is insufficient to melt higher-temperature sugar alcohols[2].
D-Iditol acts as a highly specific substrate in enzymatic workflows utilizing alditol-2-dehydrogenases. It is procured by biochemical engineers to produce enantiopure D-sorbose, a valuable rare sugar that cannot be synthesized via the enzymatic oxidation of standard bulk polyols like D-mannitol or L-glucitol [3].